Pentyl 4-[(4-bromobenzoyl)amino]benzoate
Description
Pentyl 4-[(4-bromobenzoyl)amino]benzoate is an aromatic ester derivative featuring a benzoate core substituted with a 4-bromobenzoylamino group at the para position and a pentyl ester chain. The 4-bromobenzoyl group enhances electronic properties, making it relevant for optoelectronic materials or as a bioactive intermediate . The pentyl ester group likely influences solubility and thermal stability, as observed in related compounds with varying alkyl chains .
Properties
Molecular Formula |
C19H20BrNO3 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
pentyl 4-[(4-bromobenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-4-13-24-19(23)15-7-11-17(12-8-15)21-18(22)14-5-9-16(20)10-6-14/h5-12H,2-4,13H2,1H3,(H,21,22) |
InChI Key |
DCGMERNUWJIWOX-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Thermal Properties
- 4-Bromobenzoyl vs. Nitrobenzoyl: Bromine substituents (e.g., in Propan-2-yl and Isobutyl analogs) enhance electron-withdrawing effects, improving stability in optoelectronic applications . Nitro groups (e.g., in Methyl 4-((4-nitrobenzoyl)amino)benzoate) increase polarity but reduce thermal stability compared to brominated analogs .
- Ester Chain Length: Longer alkyl chains (e.g., pentyl vs. ethyl) likely improve solubility in nonpolar solvents and lower melting points. For example, the triphenylpentyl ester in K-RJ-9 exhibits a glass transition temperature (Tg) of 66°C, suggesting that bulkier esters enhance amorphous character in thin films .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
